C-Bvdu

Description

Contextualization of Nucleoside Analogs in Antiviral Chemotherapy

Nucleoside analogs are a cornerstone of antiviral chemotherapy. virusface.com These compounds are structurally similar to natural nucleosides, which are the fundamental units of DNA and RNA. Viruses, being obligate intracellular parasites, rely on the host cell's machinery to replicate their genetic material. Nucleoside analogs exploit this dependency. Once inside a cell, they are converted by cellular or viral enzymes into their active triphosphate forms. These activated analogs can then be mistakenly incorporated into the growing viral DNA or RNA chains by viral polymerases. This incorporation can halt the replication process, either by preventing further chain elongation or by causing fatal mutations in the viral genome.

Specific Placement of Carbocyclic Analogs within Antiviral Strategies

Carbocyclic nucleoside analogs are a specialized class of nucleoside analogs where the furanose ring's oxygen atom is replaced by a methylene (B1212753) (-CH2-) group. This seemingly subtle modification has profound implications for the compound's stability and biological activity. The glycosidic bond in natural nucleosides, which links the sugar to the nucleobase, is susceptible to cleavage by enzymes called phosphorylases. This degradation can inactivate the drug before it has a chance to exert its antiviral effect. By replacing the ring oxygen with a carbon atom, carbocyclic nucleosides are rendered resistant to this enzymatic cleavage, thereby increasing their metabolic stability. acs.orgnih.gov This enhanced stability was a key driver for the synthesis and investigation of carbocyclic nucleosides as potentially more robust antiviral agents.

Historical Development and Significance of C-BVDU Research

The story of this compound is intrinsically linked to the pioneering work on its parent compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). BVDU, a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), was extensively studied by Professor Erik De Clercq and his team at the Rega Institute for Medical Research in Belgium. virusface.comvirusface.comhstalks.com Building on the success of BVDU, the logical next step was to explore its carbocyclic counterpart to potentially improve its properties.

The synthesis of the carbocyclic analog of BVDU, this compound, was first reported in the early 1980s. nih.gov Research was driven by the hypothesis that the carbocyclic version would exhibit greater stability against phosphorolytic cleavage, a known metabolic pathway for pyrimidine (B1678525) nucleosides like BVDU. nih.gov Subsequent research focused on elucidating the antiviral activity and mechanism of action of this compound. A significant finding was that, unlike many other chiral nucleoside analogs where only one enantiomer is active, both the (+) and (-) enantiomers of this compound demonstrated marked inhibitory effects against HSV-1. This discovery highlighted the unique stereochemical requirements of the viral enzymes that interact with this particular compound. Further investigations in the late 1980s delved into the interaction of this compound's triphosphate form with viral DNA polymerase, confirming its role as a substrate for this key enzyme in viral replication. nih.gov

Detailed Research Findings

The antiviral activity of this compound has been quantified in various studies. The following tables summarize key research findings, focusing on its inhibitory effects against herpes simplex virus type 1 (HSV-1).

Antiviral Activity of this compound and its Enantiomers against HSV-1

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| (+/-)-C-BVDU (racemic) | Primary Rabbit Kidney (PRK) | 0.1 | nih.gov |

| (+)-C-BVDU | Not Specified | Data not available in this format | |

| (-)-C-BVDU | Not Specified | Data not available in this format |

IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Comparative Antiviral Activity of this compound and Parent Compound BVDU against HSV-1

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| This compound | Primary Rabbit Kidney (PRK) | 0.1 | nih.gov |

| BVDU | Primary Rabbit Kidney (PRK) | 0.01 - 0.02 | nih.gov |

These findings indicate that while this compound is a potent anti-herpes agent, it is slightly less potent than its parent compound, BVDU. nih.gov However, its resistance to degradation by pyrimidine nucleoside phosphorylases remains a significant chemical advantage. nih.gov

Structure

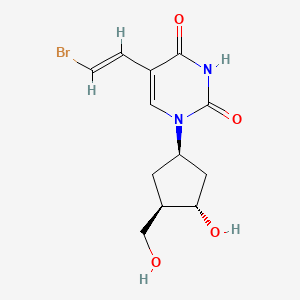

2D Structure

Properties

Molecular Formula |

C12H15BrN2O4 |

|---|---|

Molecular Weight |

331.16 g/mol |

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H15BrN2O4/c13-2-1-7-5-15(12(19)14-11(7)18)9-3-8(6-16)10(17)4-9/h1-2,5,8-10,16-17H,3-4,6H2,(H,14,18,19)/b2-1+/t8-,9-,10+/m1/s1 |

InChI Key |

KAVDAMFOTJIBCK-CTNBOOGPSA-N |

Isomeric SMILES |

C1[C@H](C[C@@H]([C@H]1CO)O)N2C=C(C(=O)NC2=O)/C=C/Br |

Canonical SMILES |

C1C(CC(C1CO)O)N2C=C(C(=O)NC2=O)C=CBr |

Synonyms |

1-(3-hydroxy-4-(hydroxymethyl)-cyclopentyl)-5-(2-bromovinyl)-2,4-(1H,3H)-pyrimidinedione C-BVDU carbocyclic 5-(2-bromovinyl)-2'--deoxyuridine carbocyclic BVDU |

Origin of Product |

United States |

Chemical Synthesis and Analog Design of C Bvdu

Synthetic Methodologies for C-BVDU

The creation of carbocyclic nucleosides like this compound is a significant synthetic challenge that requires elaborate, multi-step pathways to establish the required stereochemistry. nih.gov The primary difference from natural nucleosides is the replacement of the furanose ribose moiety with a cyclopentane (B165970) ring, which enhances stability against enzymatic degradation. nih.gov

The synthesis of this compound and its analogs often begins with the construction of a suitable carbocyclic core. Various cyclopentane precursors serve as the starting point for these multi-step syntheses.

One common strategy involves using functionalized cyclopentane derivatives that can be elaborated to introduce the necessary hydroxyl and amine functionalities for coupling with the nucleobase. For instance, a cyclopentanecarboxylic acid was utilized as a precursor, which was converted via an isocyanate and a urea (B33335) derivative to form a carbocyclic uridine (B1682114). acs.org This carbocyclic uridine then serves as a key intermediate that can be modified to yield this compound. acs.org

Other approaches employ different cyclopentane-based starting materials. Racemic cyclopentenol (B8032323) can be used in a modified Mitsunobu reaction to couple the nucleobase. nih.gov Furthermore, cyclopentenol can be derived from materials like cyclopentadiene (B3395910) through processes such as hydroboration. nih.gov A convergent synthesis approach can utilize enantiomerically pure cyclopentane precursors to build a variety of carbocyclic 2'-deoxynucleosides, including this compound. nih.gov An alternative starting material is norbornene, which can be converted in four steps to cis-3-aminomethylcyclopentylmethanol, a precursor for carbocyclic nucleosides. dbcls.jp

Table 1: Selected Precursors for this compound Synthesis

| Precursor | Synthetic Approach | Reference |

| Cyclopentanecarboxylic acid | Conversion to isocyanate, then urea, to form carbocyclic uridine, followed by modification. | acs.org |

| Racemic Cyclopentenol | Coupled via a modified Mitsunobu reaction. | nih.gov |

| Enantiomerically Pure Cyclopentane Moiety | Derived from cyclopentadiene via hydroboration for a convergent synthesis. | nih.gov |

| (+)- or (-)-endo-Norborn-5-en-2-yl acetate (B1210297)/butyrate (B1204436) | Used as chiral starting materials for enantioselective synthesis. | dbcls.jp |

Achieving the correct stereochemistry is paramount in the synthesis of this compound, as biological activity is highly dependent on the spatial arrangement of the substituents on the cyclopentane ring. nih.gov Synthetic strategies are therefore designed to be highly stereoselective.

A convergent approach often provides an efficient route to various carbocyclic nucleosides. nih.gov These methods allow for the condensation of different heterocycles with a pre-synthesized carbocyclic precursor, leading to the formation of α- and β-nucleosides, as well as epi- and iso-nucleosides. nih.gov For example, the synthesis of this compound has been achieved from the β-epimer of a carbocyclic 2'-deoxyuridine (B118206) intermediate, which itself was synthesized from a cyclopentanecarboxylic acid derivative. acs.org

Specific reactions are employed to control stereochemistry. One reported method describes an efficient and stereoselective debromination step promoted by diethyl phosphite (B83602) and triethylamine (B128534) in the synthesis of brivudine (B1684500) (BVDU) and its analogs. rsc.org Palladium-catalyzed reactions, such as the selective C–C bond cleavage and subsequent alkenylation between cyclopropanol (B106826) and 1,3-diyne, demonstrate the types of stereoselective transformations used in modern organic synthesis to create specific isomers. nih.gov

The separate synthesis of the individual enantiomers of this compound, designated as (+)-C-BVDU and (-)-C-BVDU, allows for the evaluation of their distinct biological properties. Research has shown that both enantiomers of this compound exhibit inhibitory activity against herpes simplex virus type 1 (HSV-1). dbcls.jpustc.edu.cn

The enantioselective synthesis of these molecules has been accomplished by starting with chiral, non-racemic materials. dbcls.jp A key method utilizes (+)- or (-)-endo-norborn-5-en-2-yl acetate or butyrate as the respective chiral precursors. dbcls.jp These starting materials allow for the construction of the corresponding (+)- and (-)-enantiomers of the final carbocyclic nucleoside. dbcls.jp Studies have demonstrated that (+)-C-BVDU is only slightly less active than BVDU, while the (-)-enantiomer, (-)-C-BVDU, is significantly less effective, with its activity varying depending on the viral strain. dbcls.jp

Synthesis of this compound Derivatives and Phosphorylated Metabolites

To understand its mechanism of action and explore related compounds, derivatives of this compound, including its active triphosphate form and other halogenated analogs, have been synthesized.

For this compound to exert its antiviral effect, it must be phosphorylated intracellularly to its 5'-monophosphate, 5'-diphosphate, and ultimately its active 5'-triphosphate form (C-BVDUTP). nih.govacs.org The initial phosphorylation is selectively catalyzed by the viral thymidine (B127349) kinase (TK), which accounts for the compound's selective activity against the virus. nih.gov

The chemical preparation of C-BVDUTP has been reported in the scientific literature, enabling further biochemical studies. nih.gov While specific, detailed protocols for the synthesis of C-BVDUTP are not always elaborated in every publication, the general methods for converting nucleosides and their analogs to triphosphates are well-established. These typically involve a stepwise phosphorylation. A common chemical approach is the Ludwig-Eckstein method, which uses phosphoryl chloride in a one-pot reaction to generate the triphosphate. mdpi.com Other synthetic strategies for nucleoside triphosphates employ various condensing agents or the use of more advanced pronucleotide strategies, such as the cycloSal-pronucleotide approach, which can generate triphosphates from monophosphates or diphosphates. mdpi.combeilstein-journals.org These methods are applicable to carbocyclic nucleosides for the synthesis of their triphosphate analogs. rsc.orgrsc.org

Analogues of this compound where the bromine atom is replaced by other halogens have also been synthesized to investigate structure-activity relationships. The carbocyclic analogues of (E)-5-(2-iodovinyl)-2'-deoxyuridine (C-IVDU) and 5-iodo-2'-deoxyuridine (C-IDU) are notable examples. ustc.edu.cnmedchemexpress.com

The synthesis of these related compounds often follows a similar pathway to that of this compound. A conventional method starts with a common intermediate, carbocyclic 2'-deoxyuridine. ustc.edu.cnmedchemexpress.com This intermediate can then be halogenated at the 5-position of the uracil (B121893) ring and subsequently converted to the desired halovinyl derivative. Like this compound, C-IVDU is a potent and selective inhibitor of HSV-1 replication and must be phosphorylated by viral TK to become active. nih.govrsc.org The enantiomers of C-IDU have also been synthesized and show marked inhibitory activity against HSV-1. ustc.edu.cn

Derivatization from Carbocyclic 2'-Deoxyuridine

The chemical synthesis of this compound, a carbocyclic analog of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), can be achieved through the derivatization of carbocyclic 2'-deoxyuridine. This process involves a series of chemical transformations to introduce the characteristic (E)-5-(2-bromovinyl) substituent onto the pyrimidine (B1678525) base of the carbocyclic nucleoside framework. The use of carbocyclic 2'-deoxyuridine as a starting material is a key strategy in the synthesis of this compound and its analogs. rsc.orgnih.gov

The synthesis of this compound from carbocyclic 2'-deoxyuridine has been reported to proceed through a multi-step reaction sequence. uga.edu This typically involves the initial preparation of the α- and β-epimers of carbocyclic 2'-deoxyuridine, which are then subjected to further modifications to yield the final this compound product. rsc.org

A described synthetic pathway commences with the conversion of an aminotriol intermediate to carbocyclic 2'-deoxyuridine. uga.edu This precursor then undergoes a series of reactions to introduce the bromovinyl group at the C-5 position of the uracil ring. The key steps in this derivatization, as outlined in published research, include iodination of the pyrimidine ring, followed by a palladium-catalyzed coupling reaction with methyl acrylate. uga.edu Subsequent hydrolysis and bromination steps lead to the formation of this compound. uga.edu

The table below summarizes the key reaction steps and reagents involved in the derivatization of carbocyclic 2'-deoxyuridine to this compound.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Iodination | I₂, Nitric acid | 5-Iodo-carbocyclic-2'-deoxyuridine |

| 2 | Heck Coupling | Methyl acrylate, Pd(OAc)₂, Ph₃P, Et₃N | Carbocyclic-(E)-5-(2-methoxycarbonylvinyl)-2'-deoxyuridine |

| 3 | Hydrolysis | KOH | Carbocyclic-(E)-5-(2-carboxyvinyl)-2'-deoxyuridine |

| 4 | Bromodecarboxylation | N-Bromosuccinimide (NBS) | This compound |

Table 1: Key Reaction Steps for the Synthesis of this compound from Carbocyclic 2'-Deoxyuridine. uga.edu

The synthesis of both enantiomeric forms of this compound has also been achieved, starting from the corresponding chiral (+)- or (-)-endo-norborn-5-en-2-yl acetate or butyrate, highlighting the stereochemical considerations in the synthesis of these analogs. nih.gov The carbocyclic nature of this compound, where the furanose ring of the natural nucleoside is replaced by a cyclopentane ring, imparts increased stability against enzymatic degradation by pyrimidine nucleoside phosphorylases. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Antiviral Action of C Bvdu

Viral Thymidine (B127349) Kinase-Mediated Phosphorylation and Activation

The initiation of C-BVDU's antiviral effect is entirely dependent on its recognition and phosphorylation by a virus-encoded enzyme, thymidine kinase (TK). This step is the primary determinant of the compound's selectivity.

The selective action of this compound against certain herpesviruses, such as Herpes Simplex Virus type 1 (HSV-1), is fundamentally due to its specific phosphorylation by the viral thymidine kinase. nih.gov this compound and its analogue C-IVDU are potent and selective inhibitors of HSV-1 replication. nih.gov Research has demonstrated that this compound is an efficient substrate for the HSV-1-encoded TK, comparable to its parent compound, BVDU. nih.gov

This enzymatic activation is highly specific to infected cells. Studies using radiolabeled C-IVDU, a close analogue, revealed that it is effectively phosphorylated in HSV-1-infected cells but not to any significant degree in mock-infected cells or cells infected with a TK-deficient mutant of HSV-1. nih.gov This dependence on the viral TK for activation explains the compound's high selectivity as an antiviral agent. nih.gov

Following the initial phosphorylation by the viral TK, this compound undergoes further phosphorylation to its active form, the 5'-triphosphate metabolite (C-BVDUTP). nih.gov In the analogous mechanism of its parent compound BVDU, the viral TK, which possesses both thymidine kinase and thymidylate kinase activities, converts the molecule to its monophosphate and diphosphate (B83284) forms. mdpi.comresearchgate.netnih.gov Cellular kinases then complete the process, converting the diphosphate derivative to the active triphosphate metabolite. mdpi.comresearchgate.netnih.gov C-BVDUTP is the ultimate effector molecule that directly interacts with the viral replication machinery. nih.gov

Interaction with Viral DNA Polymerases

Once formed, C-BVDUTP targets the viral DNA polymerase, the enzyme responsible for replicating the viral genome. It disrupts this process through two primary mechanisms: direct inhibition of the enzyme and incorporation into the nascent viral DNA chain.

C-BVDUTP acts as a potent inhibitor of viral DNA synthesis. ontosight.ainih.gov The mechanism involves the active triphosphate metabolite competing with the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. oup.compsu.edu Furthermore, research has shown that the incorporation of this compound into a synthetic DNA template significantly diminishes its suitability as a template for DNA and RNA polymerases, thereby impeding further replication. nih.gov

In addition to inhibiting the polymerase, C-BVDUTP also serves as an alternative substrate that can be incorporated into the growing viral DNA strand. nih.govontosight.aiiupac.org The first demonstration of the incorporation of a cyclopentylpyrimidine into DNA was observed with the analogue C-IVDU, which was found integrated into both viral and cellular DNA within HSV-1-infected cells. nih.gov This incorporation leads to the formation of a structurally and functionally compromised viral DNA, which can result in chain termination and ultimately halt viral replication. ontosight.aioup.com

Cellular Metabolism and Biotransformation Pathways

The unique structure of this compound influences its metabolic fate within the cell. Biotransformation is a metabolic process, primarily occurring in the liver, that facilitates the excretion of substances through structural chemical alterations. nih.gov In this compound, the deoxyribose sugar moiety of a typical nucleoside is replaced by a cyclopentane (B165970) ring. nih.govontosight.ai This carbocyclic modification confers increased chemical stability to the compound, making it more resistant to enzymatic degradation by nucleoside phosphorylases. ontosight.ai This contrasts with its parent compound, BVDU, which is susceptible to cleavage by thymidine phosphorylase into its inactive base, (E)-5-(2-bromovinyl)uracil (BVU). oup.com The enhanced metabolic stability of this compound is a key feature of its biochemical profile.

Data Tables

Table 1: Comparative Interaction of this compound and BVDU with Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK)

| Compound | Binding Affinity (Ki) to HSV-1 TK | Substrate Efficiency |

| This compound | Efficient | Acts as an efficient substrate for phosphorylation. nih.gov |

| BVDU | Efficient | Acts as an efficient substrate for phosphorylation. nih.gov |

This table summarizes findings that this compound, the carbocyclic analogue, is as efficient a substrate for the essential activating enzyme HSV-1 TK as its parent compound, BVDU, underscoring the basis of its selective antiviral activity. nih.gov

Compound Names

| Abbreviation/Name | Full Name |

| This compound | Carbocyclic (E)-5-(2-bromovinyl)-2'-deoxyuridine |

| BVDU | (E)-5-(2-bromovinyl)-2'-deoxyuridine |

| C-IVDU | Carbocyclic (E)-5-(2-iodovinyl)-2'-deoxyuridine |

| C-BVDUTP | Carbocyclic (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate |

| BVU | (E)-5-(2-bromovinyl)uracil |

| dTTP | Deoxythymidine triphosphate |

| HSV-1 | Herpes Simplex Virus type 1 |

| TK | Thymidine Kinase |

| DNA | Deoxyribonucleic acid |

| RNA | Ribonucleic acid |

Resistance to Degradation by Pyrimidine (B1678525) Nucleoside Phosphorylases

A critical aspect of the molecular behavior of Carbocyclic (E)-5-(2-bromovinyl)-2'-deoxyuridine (this compound) is its pronounced resistance to degradation by pyrimidine nucleoside phosphorylases, such as thymidine phosphorylase (TP) and uridine (B1682114) phosphorylase (UP). This metabolic stability is a key feature that differentiates it from its parent compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), and contributes significantly to its pharmacological profile.

The enhanced stability of this compound stems from its fundamental structural modification: the replacement of the furanose ring's oxygen atom with a methylene (B1212753) (-CH₂-) group. This substitution creates a carbocyclic nucleoside analogue, which lacks the N-glycosidic bond connecting the pyrimidine base to the sugar moiety in conventional nucleosides. rsc.orgncl.res.in Pyrimidine nucleoside phosphorylases function by cleaving this specific bond, a process known as phosphorolysis. oup.com Since this compound does not possess this susceptible linkage, it is not recognized as a substrate by these enzymes and, consequently, evades degradation. rsc.orgresearchgate.net

In contrast, BVDU is highly susceptible to phosphorolytic cleavage by both human and Escherichia coli thymidine phosphorylase. oup.com Research has shown that BVDU is degraded by purified human thymidine phosphorylase even more rapidly than the natural substrates, thymidine and deoxyuridine. nih.gov This rapid catabolism of BVDU into its antivirally inactive free base, (E)-5-(2-bromovinyl)uracil (BVU), can limit its bioavailability and therapeutic efficacy. oup.comnih.gov

The carbocyclic modification in this compound effectively circumvents this major metabolic inactivation pathway. This resistance to enzymatic degradation ensures that a higher concentration of the active compound is maintained for a longer duration, which is a desirable characteristic for an antiviral agent. rsc.orgekb.eg The metabolic fate of a closely related analogue, the carbocyclic version of (E)-5-(2-iodovinyl)-2'-deoxyuridine (C-IVDU), further supports this principle. Studies on C-IVDU have shown that it is effectively phosphorylated in virus-infected cells without significant degradation, underscoring the stability conferred by the carbocyclic ring. capes.gov.br

This inherent resistance to pyrimidine nucleoside phosphorylases is a defining feature of carbocyclic nucleosides in general and is crucial to the mechanism of action of this compound. rsc.org

Table 3.3.1-1: Comparative Susceptibility of BVDU and this compound to Pyrimidine Nucleoside Phosphorylases

| Compound | Structure | Susceptibility to Cleavage by Thymidine Phosphorylase | Reference(s) |

| BVDU | Nucleoside with deoxyribose ring | High | oup.comnih.gov |

| This compound | Carbocyclic nucleoside with cyclopentane ring | Resistant | rsc.orgresearchgate.net |

Preclinical Antiviral Efficacy and Spectrum of Activity of C Bvdu

In Vitro Antiviral Activity Assessments

In vitro studies have evaluated the antiviral activity of C-BVDU against a range of viral pathogens. These assessments typically involve measuring the reduction in viral replication or cytopathic effect in cell cultures treated with the compound.

Activity against Herpes Simplex Virus Type 1 (HSV-1)

This compound has demonstrated marked inhibitory activity against herpes simplex virus type 1 (HSV-1) replication in vitro. acs.orgtandfonline.comnih.gov Studies involving the enantiomeric forms of carbocyclic BVDU, (+)-C-BVDU and (-)-C-BVDU, showed that both were inhibitory to HSV-1 replication. acs.orgnih.gov (+)-C-BVDU was found to be only slightly less active than BVDU itself against HSV-1, while (-)-C-BVDU exhibited a smaller but still significant antiviral effect, depending on the specific HSV-1 strain tested. acs.orgtandfonline.com The antiviral activity of these carbocyclic analogues against HSV-1 is dependent on phosphorylation by the viral thymidine (B127349) kinase (TK). acs.org Both (+)- and (-)-enantiomers of this compound showed a remarkably similar affinity for HSV-1 TK. nih.gov

Activity against Herpes Simplex Virus Type 2 (HSV-2)

Against Herpes Simplex Virus Type 2 (HSV-2), both (+)- and (-)-C-BVDU have shown minor activity in vitro. acs.orgtandfonline.com This indicates a lower potency against HSV-2 compared to HSV-1, a characteristic also observed with BVDU. capes.gov.br

Activity against Varicella Zoster Virus (VZV)

This compound has shown activity against Varicella Zoster Virus (VZV) in vitro. medkoo.com Similar to its activity against HSV-1, the antiviral action of this compound against VZV is linked to phosphorylation by the virus-encoded thymidine kinase. medkoo.com

Evaluation against Other Viral Pathogens (e.g., Vaccinia Virus, Vesicular Stomatitis Virus)

In vitro evaluations have also included other viruses. Carbocyclic BVDU and its enantiomers were reported to be inactive against vaccinia virus and vesicular stomatitis virus at concentrations up to 400 µg/ml. tandfonline.com However, other research indicates that selected cycloSal-monophosphate derivatives of BVDU showed promising antiviral activity against vaccinia virus and cowpox virus in vitro, suggesting that certain modifications or prodrug approaches might yield activity against orthopoxviruses. nih.govresearchgate.netresearchgate.net The direct activity of this compound itself against these viruses appears limited based on some in vitro studies. tandfonline.com

In Vivo Antiviral Efficacy Studies in Non-Human Animal Models

Preclinical in vivo studies using non-human animal models have been conducted to assess the efficacy of this compound, particularly against herpesvirus infections.

Models for Herpesvirus Infections (e.g., in mice, rabbits)

This compound has shown activity against herpes simplex virus type 1 (HSV-1) and varicella zoster virus (VZV) in vivo. medkoo.com While this compound is resistant to degradation by pyrimidine (B1678525) nucleoside phosphorylases, it did not prove more effective than BVDU in the systemic (oral, intraperitoneal) or topical treatment of HSV-1 infections in mice. nih.gov This suggests that while metabolic stability might be enhanced, it did not translate to superior efficacy compared to BVDU in these specific mouse models of HSV-1 infection. Animal models, such as those using mice and rabbits, are commonly employed to evaluate the efficacy of antiviral agents against herpesvirus infections. nih.govresearchgate.netsemanticscholar.orgmdpi.com

Table 1: Summary of Preclinical Antiviral Activity of this compound

| Virus | In Vitro Activity | In Vivo Efficacy (Animal Models) | Key Findings |

| Herpes Simplex Virus Type 1 | Marked Inhibitory acs.orgtandfonline.comnih.gov | Activity shown medkoo.com. Not more effective than BVDU in mouse models. nih.gov | Activity is TK-dependent. acs.org Both enantiomers are inhibitory. acs.orgnih.gov |

| Herpes Simplex Virus Type 2 | Minor Activity acs.orgtandfonline.com | Not detailed in consulted sources for this compound. | Lower potency compared to HSV-1. capes.gov.br |

| Varicella Zoster Virus | Activity shown medkoo.com | Activity shown medkoo.com | Activity is TK-dependent. medkoo.com |

| Vaccinia Virus | Inactive in one study tandfonline.com. Promising activity with derivatives of BVDU. nih.govresearchgate.netresearchgate.net | Not detailed in consulted sources for this compound. | Direct activity of this compound appears limited. tandfonline.com |

| Vesicular Stomatitis Virus | Inactive in one study tandfonline.com | Not detailed in consulted sources for this compound. | Direct activity of this compound appears limited. tandfonline.com |

Note: In vivo efficacy data specifically for this compound against HSV-2, Vaccinia Virus, and Vesicular Stomatitis Virus were not detailed in the consulted sources.

Comparative Efficacy with Parent Nucleosides (e.g., BVDU)

Preclinical studies have investigated the antiviral efficacy of carbocyclic analogues of nucleosides, such as this compound, in comparison to their parent compounds like BVDU. These comparisons are crucial for understanding how structural modifications influence antiviral potency and spectrum.

Research indicates that carbocyclic analogues, where the sugar moiety is replaced by a cyclopentane (B165970) ring, can retain potent and selective inhibitory effects against certain viruses, similar to their parent nucleosides. For instance, this compound, the carbocyclic analogue of BVDU, has been shown to be a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) replication. capes.gov.br Its activity against herpes simplex virus type 2 (HSV-2) is noted to be to a lesser extent. capes.gov.br

Studies comparing the antiviral activity of BVDU and its carbocyclic analogue, this compound, alongside other nucleosides, highlight the relative potencies against specific viral strains. While direct comparative data specifically focusing on this compound versus BVDU across a broad spectrum of viruses is limited in the provided search results, information on BVDU's comparative efficacy with other nucleoside analogues provides context.

BVDU itself is recognized for its exceptional potency against HSV-1 and varicella-zoster virus (VZV), often demonstrating higher selectivity compared to classical antivirals like idoxuridine (B1674378) (IDU) and vidarabine (B1017) (Ara-A) in vitro. vulcanchem.com In comparative studies involving HSV-1 replication in various cell lines, the relative order of antiviral potency generally showed BVDU to be more potent than FIAC (fluoroiodoaracytosine) and acyclovir (B1169) (ACV). nih.gov However, this order could vary depending on the specific cell line used. nih.gov

A study evaluating the antiviral activity of cycloSal-BVDU monophosphate derivatives, which are prodrugs designed to improve intracellular delivery, showed that some of these derivatives revealed comparable anti-HSV-1 activity to BVDU in TK+ HSV-1 strains. researchgate.net Interestingly, one of these cycloSal-BVDU monophosphate derivatives demonstrated a remarkable inhibitory effect on Epstein-Barr virus (EBV) replication, in contrast to BVDU. researchgate.net This suggests that modifications to the nucleoside structure can alter the spectrum of activity.

Another carbocyclic analogue, C-IVDU (the carbocyclic analogue of iodovinyldeoxyuridine, IVDU), has been shown to be effectively phosphorylated by HSV-1-infected cells and, to a lesser extent, by HSV-2-infected cells. capes.gov.br This phosphorylation is a crucial step for the antiviral activity of these nucleoside analogues, as it leads to the formation of the active triphosphate form that inhibits viral DNA polymerase. nih.gov The phosphorylation of C-IVDU was dependent on the viral thymidine kinase (TK), as it was not phosphorylated to an appreciable extent by mock-infected cells or cells infected with a TK-deficient HSV-1 mutant. capes.gov.br Furthermore, C-IVDU was incorporated into both viral and cellular DNA of HSV-1-infected cells, demonstrating a mechanism of action similar to that of its parent compound. capes.gov.br Given the structural similarity between this compound and C-IVDU, it is plausible that this compound also undergoes similar TK-dependent phosphorylation and incorporation into viral DNA.

Comparative studies on the efficacy of different antiviral compounds against clinical isolates of VZV have shown that BVDU is highly effective. nih.gov In one study, the order of decreasing selectivity against VZV among several compounds was BVaraU > BVDU ≥ CVDU ≈ CVDC > H2G > others, including ACV. nih.gov This further supports BVDU's potent activity against VZV.

While direct quantitative comparisons of this compound and BVDU across multiple viruses in the provided sources are limited, the data on C-IVDU and modified BVDU compounds suggest that carbocyclic modification can maintain or alter the antiviral profile. The efficacy of these compounds is often linked to their recognition and phosphorylation by viral thymidine kinase.

Illustrative Data (Based on available comparative data for BVDU and related compounds):

While specific comparative data for this compound vs. BVDU across a range of viruses was not extensively detailed for this compound in the search results, the following table presents illustrative data based on the reported efficacy of BVDU and related nucleosides against relevant herpesviruses. This table is compiled from various sources and serves to demonstrate the type of comparative data typically generated in preclinical studies.

| Compound | Virus | Cell Line(s) | IC₅₀ (µg/ml) | Selectivity Index (SI) | Source |

| BVDU | HSV-1 (TK+) | Various human, simian, feline, murine cells | 0.004–0.2 | 5,000–10,000 | vulcanchem.com, nih.gov |

| BVDU | VZV | Not specified | 0.01–0.23 | 390–1,700 | vulcanchem.com |

| ACV | HSV-1 (TK+) | Various human, simian, feline, murine cells | 0.01–2 | Not specified | nih.gov |

| FIAC | HSV-1 (TK+) | Various human, simian, feline, murine cells | 0.004–0.2 | Not specified | nih.gov |

| BVaraU | VZV | Not specified | More potent than BVDU | Not specified | nih.gov, capes.gov.br |

| C-IVDU | HSV-1 (TK+) | Vero cells | Potent activity | Not specified | capes.gov.br |

| C-IVDU | HSV-2 (TK+) | Vero cells | Lesser activity | Not specified | capes.gov.br |

Note: IC₅₀ (50% Inhibitory Concentration) and Selectivity Index (SI = CC₅₀/IC₅₀, where CC₅₀ is the 50% Cytotoxic Concentration) values can vary significantly depending on the specific cell line, virus strain, and assay method used.

Detailed research findings on the comparative efficacy of this compound would typically involve dose-response experiments to determine the concentration required to inhibit viral replication by a certain percentage (e.g., IC₅₀ or EC₅₀ - 50% Effective Concentration) and comparing these values to those of BVDU and other standard antivirals. Such studies would also assess the compound's activity against different viral strains, including those resistant to existing therapies, and evaluate the impact of viral enzyme deficiencies (like TK deficiency) on its efficacy.

Preclinical evaluations often include in vivo studies in animal models to compare the effectiveness of the compounds in reducing viral load, preventing disease progression, and improving survival. For example, studies in mice infected with HSV-1 have been used to compare the efficacy of BVDU with other antivirals like famciclovir (B1672041) and valaciclovir. nih.gov While a high dose of BVDU did not significantly reduce mortality in this specific disseminated HSV-1 infection model, it did prolong survival time. nih.gov This highlights that in vivo efficacy can be influenced by various factors and may not always directly correlate with in vitro potency.

The development of new nucleoside analogues, including carbocyclic forms and prodrugs, aims to improve antiviral potency, selectivity, pharmacokinetic properties, and overcome resistance mechanisms observed with parent compounds. nih.govnih.gov Comparative studies are essential in this process to identify compounds with superior profiles for further development.

Structure Activity Relationship Studies of C Bvdu and Its Analogs

Impact of the Carbocyclic Moiety on Antiviral Efficacy and Selectivity

The replacement of the furanose sugar ring in BVDU with a cyclopentane (B165970) ring to form C-BVDU is a key modification that affects its interaction with enzymes. This carbocyclic structure provides enhanced hydrolysis stability compared to natural nucleosides, which have a glycosidic bond susceptible to cleavage by phosphorylases. uni-hamburg.deuab.cat

Research has shown that this compound and its iodovinyl analog, C-IVDU, are efficient substrates for the herpes simplex virus type 1 (HSV-1)-encoded thymidine (B127349) kinase (TK), similar to their parent compounds, BVDU and IVDU. nih.gov This specific phosphorylation by the viral TK is considered crucial for the selective inhibition of HSV-1 replication observed with these compounds. nih.gov While equally selective, this compound and C-IVDU were found to be slightly less potent in their antiherpes action compared to BVDU and IVDU. nih.gov Despite being resistant to degradation by pyrimidine (B1678525) nucleoside phosphorylases, this compound did not demonstrate superior efficacy compared to BVDU in systemic or topical treatment of HSV-1 infections in mice. nih.gov

The carbocyclic moiety influences the conformation of the five-membered ring, leading to a different SAR compared to natural nucleosides. uni-hamburg.de This can result in potentially new biological properties, including improved enzymatic resistance and reduced cytotoxicity. uni-hamburg.de

Role of Halogen Substituents in the E-5-(2-bromovinyl) Group

The nature of the halogen substituent in the E-5-(2-halovinyl) group plays a significant role in the antiviral activity of BVDU and its carbocyclic analogs. The presence of the bromine atom in the E-5-(2-bromovinyl) group of BVDU is critical for its potent and selective inhibition of herpes viruses, particularly HSV-1. psu.edu

Analogs with other substituents at this position can retain some potency, but the E-stereochemistry of the vinyl unit is essential for optimal activity. psu.edu While the search results primarily discuss the bromovinyl and iodovinyl substituents (as in this compound and C-IVDU), the comparison between these highlights the importance of the halogen. Both this compound (with bromine) and C-IVDU (with iodine) exhibit similar selectivity and antiviral activity, suggesting that both bromine and iodine are well-tolerated at this position in the carbocyclic series, maintaining the ability to be phosphorylated by viral TK. uga.edunih.gov

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of chiral drugs like this compound. nih.gov this compound contains chiral centers due to the carbocyclic ring. medchemexpress.com

Differential Activities of (+)- and (-)-Enantiomers

This compound is a unique example of a chiral molecule where both enantiomeric forms, (+)-C-BVDU and (-)-C-BVDU, exhibit biological activity. nih.gov Studies have shown that both enantiomers are markedly inhibitory to HSV-1 replication. nih.gov

However, there are differences in their potency. (+)-C-BVDU has been reported to be only slightly less active than BVDU itself against HSV-1, while the (-)-C-BVDU enantiomer proved to be significantly less effective, showing 10-400-fold lower activity depending on the HSV-1 strain. nih.govacs.org Against HSV-2, both (+)- and (-)-C-BVDU showed minor activity. nih.govacs.org

Importantly, the antiviral activity of both enantiomers is dependent on phosphorylation by viral thymidine kinase, as they were inactive against TK-deficient HSV-1 strains. nih.govacs.org The (+)- and (-)-enantiomers of this compound demonstrated remarkably similar affinity for HSV-1 TK. nih.gov

The following table summarizes the relative antiviral activity of the this compound enantiomers compared to BVDU against HSV-1:

| Compound | Activity vs. HSV-1 (compared to BVDU) |

| BVDU | Reference (High Activity) |

| (+)-C-BVDU | Slightly less active |

| (-)-C-BVDU | 10-400-fold less effective |

This differential activity highlights that while both enantiomers can interact with the viral TK and inhibit replication, the (+)-enantiomer is significantly more potent against HSV-1.

Conformational Analysis and Putative Receptor Binding

The conformational flexibility of a ligand can influence its ability to bind to different receptors. researchgate.net The replacement of the furanose ring with a cyclopentane ring in carbocyclic nucleosides like this compound affects the conformation of the five-membered ring. uni-hamburg.de Due to their unusual ring-puckering, carbocyclic nucleosides can have different SAR compared to natural nucleosides. uni-hamburg.de

While specific detailed conformational analysis and putative receptor binding studies solely focused on this compound in the provided search results are limited, general principles of ligand-receptor interactions and conformational analysis in drug binding are relevant. Molecular docking and dynamics simulations are computational tools used to study the binding interactions and noncovalent bonds between a ligand and a protein, providing insights into the molecular mechanisms governing ligand-receptor interactions. researchgate.netijpsonline.comresearchgate.nettandfonline.com These methods can help predict binding affinities and identify key amino acid residues involved in the interaction. ijpsonline.comresearchgate.net

The differential activity of the (+)- and (-)-enantiomers of this compound suggests that the stereochemistry of the carbocyclic ring influences the precise fit and interaction with the viral thymidine kinase binding site. Although both can bind, the (+)-enantiomer likely adopts a conformation that is more optimal for efficient phosphorylation or subsequent interactions required for potent antiviral activity. The similar affinity for HSV-1 TK reported for both enantiomers nih.gov might suggest that the initial binding is not drastically different, but downstream processing or the nature of inhibition (competitive vs. mixed-type) nih.gov could be influenced by stereochemistry and conformation.

Mechanisms of Viral Resistance to C Bvdu

Development of Resistance in Herpesviruses

Resistance to C-BVDU in herpesviruses, such as Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV), typically develops under the selective pressure of prolonged or repeated exposure to the antiviral agent. annualreviews.org This is particularly prevalent in immunocompromised patients who may require long-term antiviral treatment. researchgate.net The continuous presence of the drug favors the survival and proliferation of viral variants that have acquired mutations rendering them less susceptible to its effects.

The development of resistance is a process of natural selection. Within the diverse population of replicating viruses, some may spontaneously develop mutations. If a mutation confers reduced sensitivity to this compound, that viral strain will have a survival advantage and can become the dominant strain in the presence of the drug. Strains of HSV-1 and VZV selected for resistance to this compound often exhibit high levels of resistance. cardiff.ac.uk

Genetic Basis of Resistance (e.g., Thymidine (B127349) Kinase Mutations)

The primary mechanism of action for this compound involves its phosphorylation by a virus-encoded enzyme, thymidine kinase (TK). scielo.brwikipedia.org This initial phosphorylation step is critical for converting this compound into its active form, which can then inhibit viral DNA polymerase and halt viral replication. wikipedia.org Consequently, the most common mechanism of resistance to this compound involves mutations in the viral TK gene. researchgate.net

These mutations can manifest in several ways:

Loss of TK Activity: Some mutations can lead to the production of a non-functional or truncated TK enzyme, rendering the virus completely unable to phosphorylate this compound. annualreviews.org These are often referred to as TK-deficient mutants.

Altered Substrate Specificity: Other mutations may result in a TK enzyme with altered substrate specificity. annualreviews.org This altered enzyme may still be able to phosphorylate the natural substrate, thymidine, but has a significantly reduced affinity for this compound, thus preventing its activation. researchgate.net For instance, a single amino acid substitution, such as A168T in HSV-1 TK, has been shown to confer high resistance to this compound while having no effect on the virus's susceptibility to other antivirals like acyclovir (B1169). researchgate.netoup.com

Frameshift Mutations: Insertions or deletions of nucleotides within the TK gene can cause frameshift mutations, leading to the production of a non-functional protein. researchgate.net Hot spots for such mutations have been identified, for example, in a string of cytosines in the VZV TK gene. cardiff.ac.uknih.gov

Mutations in the viral DNA polymerase gene can also confer resistance to nucleoside analogs, though this is a less frequent mechanism for this compound resistance compared to TK mutations. researchgate.netasm.org Clinical isolates of HSV-1 with mutations in the DNA polymerase have been found to be resistant to both this compound and acyclovir. researchgate.net

Below is a table summarizing key mutations in the thymidine kinase gene of herpesviruses that have been associated with resistance to this compound.

| Virus | Gene | Mutation Type | Specific Mutation | Conferred Resistance |

| Herpes Simplex Virus 1 (HSV-1) | Thymidine Kinase (TK) | Amino Acid Substitution | A168T | High resistance to this compound |

| Herpes Simplex Virus 1 (HSV-1) | Thymidine Kinase (TK) | Frameshift/Nonsense | Various | Cross-resistance to this compound, Acyclovir, Penciclovir |

| Varicella-Zoster Virus (VZV) | Thymidine Kinase (TK) | Frameshift | Insertion/Deletion in homopolymer runs | High resistance to this compound and related compounds |

| Varicella-Zoster Virus (VZV) | Thymidine Kinase (TK) | Amino Acid Substitution | G24R, T86A | Resistance to this compound |

This table is based on findings from multiple research studies. researchgate.netcardiff.ac.ukresearchgate.netoup.comnih.gov

Strategies to Mitigate Resistance Development

Given that the primary driver of resistance is the selection pressure exerted by the drug, several strategies can be employed to mitigate the development of this compound-resistant viral strains.

Combination Therapy: A key strategy is the use of combination antiviral therapy. longdom.org By pairing this compound with another antiviral agent that has a different mechanism of action, the likelihood of a virus simultaneously developing resistance to both drugs is significantly reduced. For example, combining a TK-dependent drug like this compound with a drug that directly inhibits the viral DNA polymerase without needing TK activation, such as Foscarnet, can be effective against or prevent the emergence of TK-deficient mutants. annualreviews.orgoup.com

Development of Novel Antivirals: Continuous research into new antiviral agents with novel mechanisms of action is crucial. longdom.org For instance, helicase-primase inhibitors represent a different class of anti-herpesvirus drugs that are active against TK-deficient mutants. mdpi.com

Genotypic Resistance Testing: Before initiating or changing antiviral therapy, particularly in high-risk patients, genotypic testing of viral isolates can identify pre-existing resistance mutations. researchgate.net This allows for the selection of an antiviral agent to which the virus is susceptible, avoiding the use of an ineffective drug that would only serve to select for resistant strains.

Strategic Dosing: While not a focus of this article, appropriate dosing and duration of therapy are critical to ensure viral replication is suppressed as quickly and completely as possible, minimizing the window of opportunity for resistance to emerge.

By understanding the molecular basis of resistance and employing these mitigation strategies, the long-term efficacy of this compound and other antiviral agents can be better preserved.

Advanced Research Methodologies in C Bvdu Investigation

Enzymatic Assays for Viral Thymidine (B127349) Kinase and DNA Polymerase Activity

The antiviral activity of C-Bvdu is critically dependent on its interaction with specific viral enzymes, primarily viral thymidine kinase (TK) and DNA polymerase. Enzymatic assays are fundamental in vitro tools used to quantify the efficiency and selectivity of these interactions.

The process begins with the phosphorylation of this compound by viral TK, which converts it into its monophosphate form. researchgate.net This is a crucial activation step, as the host cell's cytosolic thymidine kinase is far less efficient at phosphorylating this compound, which forms the basis for its selective toxicity towards virus-infected cells. ebi.ac.uk Subsequent phosphorylation by host cellular kinases yields the active triphosphate form. researchgate.net This triphosphate derivative then acts as a competitive inhibitor or an alternative substrate for the viral DNA polymerase. researchgate.netresearchgate.net

Researchers employ purified enzyme preparations in cell-free systems to determine key kinetic parameters. Assays measuring TK activity typically quantify the rate of phosphate (B84403) transfer from ATP to this compound. This can be done using radiolabeled ATP or by coupling the reaction to other enzymes that produce a measurable signal. By comparing the phosphorylation rates of this compound by viral TK versus human TK, researchers can establish a selectivity index.

Similarly, DNA polymerase assays measure the inhibitory effect of the this compound triphosphate on viral DNA synthesis. These assays often use a template DNA strand and measure the incorporation of radiolabeled or fluorescently tagged nucleotides. The concentration of this compound triphosphate required to inhibit DNA polymerase activity by 50% (IC₅₀) is a key metric for its potency. Comparing the IC₅₀ values for viral versus host DNA polymerases provides further insight into the compound's selectivity. researchgate.net Studies have investigated drug-resistant viral mutants to understand how alterations in TK or DNA polymerase affect the efficacy of such nucleoside analogs. researchgate.netnih.gov

Table 1: Key Parameters from Enzymatic Assays for this compound

| Parameter | Enzyme | Description | Significance |

|---|---|---|---|

| Km | Viral Thymidine Kinase | Michaelis-Menten constant; substrate concentration at half-maximal velocity. | Indicates the affinity of the viral enzyme for this compound. A lower Km suggests higher affinity. |

| Vmax | Viral Thymidine Kinase | Maximum rate of phosphorylation. | Represents the efficiency of the viral enzyme in activating this compound. |

| IC₅₀ | Viral DNA Polymerase | Half-maximal inhibitory concentration. | Measures the potency of this compound triphosphate in halting viral DNA replication. |

| Selectivity Index | TK & DNA Polymerase | Ratio of inhibitory activity against host enzymes versus viral enzymes. | A high selectivity index is desirable, indicating minimal impact on the host cell's machinery. |

Nucleic Acid Analysis Techniques for DNA Incorporation Studies

A primary mechanism of action for many nucleoside analogs, including this compound, is their incorporation into the growing viral DNA chain, leading to chain termination or a dysfunctional genome. A variety of nucleic acid analysis techniques are employed to confirm and quantify this incorporation.

Following incubation of virus-infected cells with this compound, total DNA is extracted from the cells. mdpi.comresearchgate.net This process often involves cell lysis followed by purification steps to remove proteins and other cellular components, ensuring a clean sample for downstream analysis. youtube.com The purified DNA contains a mixture of host and viral DNA, with the latter potentially containing incorporated this compound.

Several advanced methods can detect the presence of these modified bases within the DNA strands:

Polymerase Chain Reaction (PCR): Specific primers are designed to amplify segments of the viral genome. The efficiency of amplification can be reduced if this compound incorporation has led to chain termination, an effect that can be quantified using real-time PCR (qPCR). researchgate.net

High-Performance Liquid Chromatography (HPLC): The purified viral DNA can be enzymatically digested into individual nucleosides. researchgate.net The resulting mixture is then separated by reverse-phase HPLC. The presence of this compound can be detected as a distinct peak, and its quantity can be determined by comparing it to a standard curve.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this powerful technique can definitively identify the this compound nucleoside based on its unique mass-to-charge ratio, providing high confidence in its incorporation.

Nanopore Sequencing: This cutting-edge technique can directly detect modified bases within a single DNA strand as it passes through a nanopore. nih.gov The presence of a thymidine analog like this compound creates a characteristic disruption in the ionic current, allowing for its precise localization within the viral genome. nih.gov

These analyses provide direct evidence of this compound's mechanism of action at the most fundamental level of viral replication. youtube.com

Cell Culture Models for Antiviral Activity and Viral Replication Studies

In vitro cell culture models are indispensable for evaluating the antiviral efficacy of this compound in a biologically relevant context. nih.gov These systems allow researchers to study the compound's effect on the complete viral replication cycle within a host cell. sci-hub.se

The selection of the cell line is critical and depends on the target virus. For instance, Vero cells (from African green monkey kidney) are commonly used for herpes simplex virus (HSV) studies, while human hepatoma cell lines like HepG2 and Huh-7.5 are standard for hepatitis B (HBV) and C (HCV) virus research. researchgate.netresearchgate.netnih.govfrontiersin.org These cell lines are chosen for their permissiveness to viral infection and replication.

In a typical experiment, monolayers of the selected cells are infected with the virus and then treated with varying concentrations of this compound. The antiviral activity is assessed by measuring the reduction in viral yield or viral replication markers. Common endpoints include:

Plaque Reduction Assay: This classic virological assay measures the reduction in the formation of viral plaques (zones of cell death) in a cell monolayer, which directly correlates with the inhibition of viral spread.

Quantitative PCR (qPCR) or RT-qPCR: These molecular techniques quantify the amount of viral DNA or RNA in the cell culture supernatant or within the cells, providing a precise measure of the inhibition of viral replication. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): This method can be used to quantify the levels of specific viral proteins (antigens) produced during infection.

These studies are crucial for determining the compound's 50% effective concentration (EC₅₀), the concentration that inhibits viral replication by 50%. By comparing the EC₅₀ to the 50% cytotoxic concentration (CC₅₀, determined in uninfected cells), a selectivity index (SI = CC₅₀/EC₅₀) can be calculated, providing a measure of the compound's therapeutic window. frontiersin.org

Table 2: Examples of Cell Culture Models for Antiviral Testing

| Cell Line | Origin | Target Virus (Example) | Application in this compound Research |

|---|---|---|---|

| Vero | African Green Monkey Kidney | Herpes Simplex Virus (HSV) | Determining EC₅₀ against HSV, studying mechanisms of resistance. researchgate.net |

| HepG2 | Human Liver Hepatoma | Hepatitis B Virus (HBV) | Assessing inhibition of HBV DNA replication and antigen production. researchgate.netnih.gov |

| Huh-7.5 | Human Liver Hepatoma | Hepatitis C Virus (HCV) | Evaluating the reduction of HCV RNA levels and viral protein expression. frontiersin.org |

| Primary Human Hepatocytes (PHHs) | Human Liver Tissue | Hepatitis B/D Viruses | Considered the "gold standard" for providing a highly physiologically relevant model of infection. nih.gov |

Chromatographic and Spectroscopic Techniques for Metabolite Characterization

Once administered to a biological system, this compound undergoes metabolism, being converted into various other chemical forms or metabolites. Identifying these metabolites is essential for understanding the compound's full biological activity, potential for drug-drug interactions, and pathways of elimination. The primary tools for this are chromatography and spectroscopy. nih.gov

The process typically begins with the collection of samples (e.g., cell culture media, plasma, urine) followed by extraction to isolate the drug and its metabolites from the complex biological matrix. A combination of analytical techniques is then used for separation and identification. researchgate.net

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating this compound from its metabolites. mdpi.com A liquid sample is pumped through a column packed with a solid adsorbent material. Different compounds travel through the column at different speeds based on their chemical properties (like polarity), allowing them to be separated and collected. mdpi.com

Mass Spectrometry (MS): Often coupled directly to HPLC (LC-MS), MS bombards the separated compounds with energy, causing them to ionize and break into charged fragments. nih.gov It then measures the mass-to-charge ratio of these ions. Each compound produces a unique fragmentation pattern, or "mass spectrum," which acts as a chemical fingerprint, allowing for definitive structural identification of the parent compound and its metabolites. mdpi.com Tandem mass spectrometry (MS/MS) can further fragment specific ions to yield even more detailed structural information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides highly detailed information about the atomic structure of a molecule. mdpi.com While less sensitive than MS, NMR is unparalleled in its ability to elucidate the precise structure of unknown metabolites, especially when sufficient quantities can be isolated via HPLC. It is a powerful tool for confirming structures proposed by MS data. researchgate.net

Together, these techniques provide a comprehensive picture of the metabolic fate of this compound, revealing how the host system processes the compound. researchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| (E)-5-(2-bromovinyl)-2'-deoxyuridine | BVDU / this compound |

| Adenosine triphosphate | ATP |

| Adenosine diphosphate (B83284) | ADP |

| Acyclovir (B1169) | ACV |

| Ganciclovir | GCV |

| Penciclovir | PCV |

| 5-Bromo-2'-deoxyuridine | BrdU |

Theoretical and Potential Research Applications of C Bvdu Beyond Direct Antiviral Therapy

Explorations in Modulation of Cellular Processes

The parent compound, Brivudine (B1684500) (BVDU), a related nucleoside analog, has demonstrated properties related to the modulation of cellular processes, notably its chemosensitizing and pro-apoptotic effects nih.govmedkoo.comfishersci.comselleckchem.commedkoo.comselleck.co.jpselleckchem.combiorbyt.combocsci.com. These observations in the context of BVDU provide a theoretical basis for exploring similar or related properties in C-BVDU.

Research on BVDU has indicated its capacity to downregulate APEX nuclease 1, an enzyme involved in DNA repair, leading to the inhibition of DNA repair mechanisms and the induction of apoptosis nih.govmedkoo.commedkoo.combiorbyt.combocsci.com. BVDU has also been suggested to potentially inhibit STAT3 expression, which could result in the downregulation of vascular endothelial growth factor (VEGF) nih.govmedkoo.commedkoo.combiorbyt.com. Furthermore, studies have found that BVDU can inhibit the upregulation of chemoresistance genes, such as Mdr1 and DHFR, during chemotherapy, contributing to the prevention or decrease of chemoresistance nih.govmedkoo.commedkoo.combiorbyt.com. The binding of BVDU to heat shock protein HSP27 (HSPB1) has also been reported medkoo.com. These findings highlight BVDU's ability to interfere with key cellular pathways involved in DNA repair, cell survival signaling, drug resistance, and stress response.

Given the structural relationship between this compound and BVDU, theoretical research could investigate whether this compound exhibits similar modulatory effects on these or other cellular processes. Potential research explorations for this compound could include:

Investigating its impact on DNA repair pathways and its potential to induce apoptosis in various cell types.

Examining its influence on signaling cascades such as the STAT3 pathway.

Evaluating its ability to affect the expression of genes associated with chemoresistance.

Exploring potential interactions with heat shock proteins or other cellular chaperones.

Another area of potential research, drawing from the context of BVDU, involves strategies for targeting specific cells, such as cancer cells, that express virally encoded enzymes. For instance, the herpes simplex virus type-1 thymidine (B127349) kinase (TK1) can phosphorylate nucleoside analogs like BVDU, converting them into cytotoxic metabolites embopress.orgnih.gov. This principle has been explored to induce cell death in cells engineered to express TK1 embopress.org. Theoretically, if this compound is also a substrate for specific viral kinases or other enzymes aberrantly expressed in diseased cells, it could be explored as a component in targeted therapeutic strategies aimed at modulating cellular viability through the selective activation of a pro-drug.

Use as a Molecular Probe in Biochemical Pathways

This compound's interaction with specific enzymes underscores its potential utility as a molecular probe to investigate biochemical pathways. As a nucleoside analog with a modified sugar ring (carbocyclic instead of furanose), its behavior within cellular enzymatic systems can provide valuable information about enzyme substrate specificity, reaction mechanisms, and pathway dynamics.

A study comparing the biological activity of the enantiomers of this compound demonstrated their interaction with the thymidine kinase of herpes simplex virus type 1 medkoo.com. This interaction highlights this compound's ability to engage with key enzymes in nucleoside metabolism pathways. By studying how this compound and its derivatives are processed (or not processed) by various cellular and viral kinases, phosphorylases, and other enzymes, researchers can gain deeper insights into the intricacies of these biochemical networks.

The use of this compound as a molecular probe could involve:

Studying the substrate specificity of purified enzymes involved in nucleoside salvage or synthesis pathways.

Investigating the kinetics and thermodynamics of its interactions with target proteins.

Utilizing labeled forms of this compound to trace metabolic routes or identify interacting cellular components.

Employing this compound as a tool to selectively inhibit or activate specific enzymes in cellular extracts or in live cells to dissect the functional consequences of these enzymes within broader biochemical pathways.

Future Research Directions and Unaddressed Challenges in C Bvdu Studies

Elucidation of Detailed Molecular Interactions and Binding Affinities

A critical area for future research involves a more detailed understanding of the molecular interactions and binding affinities of C-BVDU and its active metabolites with their target proteins. BVDU, the parent compound, is known to exert its antiviral effect after being phosphorylated to its active triphosphate form, which then inhibits viral DNA polymerase and can be incorporated into viral DNA wikipedia.orgwikidoc.orgresearchgate.netnih.govnih.gov. This phosphorylation is primarily catalyzed by viral thymidine (B127349) kinase (TK), particularly in herpes simplex virus type 1 (HSV-1) and varicella zoster virus (VZV) infected cells wikipedia.orgwikidoc.orgnih.gov. Unlike BVDU, this compound is reported to be resistant to degradation by pyrimidine (B1678525) nucleoside phosphorylases, suggesting potential differences in its metabolic fate and interaction profile nih.govsci-hub.se.

While studies have shown that this compound can be phosphorylated by HSV-1 infected cells and incorporated into DNA, the precise details of its interaction with viral TK and DNA polymerase, as well as potential interactions with other cellular or viral targets, require further elucidation capes.gov.br. Understanding the specific binding pockets, types of bonds (e.g., hydrogen bonds, π-stacking), and conformational changes induced upon binding would be crucial for rational design of improved analogues mdpi.comresearchgate.netjrespharm.com. Computational approaches, such as molecular docking and dynamics simulations, have proven valuable in studying protein-ligand interactions and could be extensively applied to this compound mdpi.comresearchgate.netjrespharm.comresearchgate.net.

Preliminary in silico studies involving BVDU have explored its binding to proteins like HSP27, identifying potential interaction sites and binding energies mdpi.comresearchgate.net. Extending such studies to this compound could reveal differences in binding profiles compared to BVDU, potentially explaining variations in activity or identifying new therapeutic avenues.

Design of Novel Carbocyclic Analogues with Enhanced Efficacy or Broader Spectrum

The synthesis and evaluation of novel carbocyclic analogues of BVDU represent a significant future research direction nih.govtandfonline.comtandfonline.comresearchgate.netnih.govuab.cat. While this compound itself has shown antiviral activity, albeit sometimes slightly less potent than BVDU against certain viruses like HSV-1 in some preclinical models, the carbocyclic scaffold offers metabolic stability advantages nih.govcapes.gov.br.

Future research should focus on designing analogues with modifications to the carbocyclic ring or the base moiety to enhance antiviral potency, broaden the spectrum of activity to include other herpesviruses (such as HSV-2 or gammaherpesviruses, which BVDU is less active against) wikipedia.orgnih.govresearchgate.net, or overcome potential resistance mechanisms researchgate.netasm.org. Structure-activity relationship studies, guided by detailed molecular interaction data (as discussed in Section 9.1), are essential for this endeavor uab.cat.

Previous research has explored the synthesis of various carbocyclic nucleosides, demonstrating the feasibility of creating diverse structural modifications tandfonline.comresearchgate.netnih.govuab.cat. The challenge lies in rationally designing modifications that translate to improved biological activity and selectivity.

Development of Advanced Preclinical Models for Efficacy Evaluation

The accurate evaluation of this compound's efficacy requires the development and utilization of more advanced preclinical models. While in vitro studies in cell culture systems have been fundamental in assessing antiviral activity, they may not fully recapitulate the complexity of viral infections in vivo elsevier.es.

Traditional animal models, such as mouse models for HSV-1 infections, have been used to evaluate nucleoside analogues, including this compound nih.gov. However, these models may have limitations in fully reflecting human disease pathogenesis or predicting clinical outcomes biorxiv.org.

Future research should explore the use of more sophisticated preclinical models, such as:

Organoids or 3D cell culture systems that better mimic tissue architecture and cellular interactions.

Humanized animal models that involve the engraftment of human cells or tissues, providing a more relevant environment for studying viral replication and drug response.

Models specifically designed to study latency and reactivation of herpesviruses, as current treatments are primarily effective against actively replicating virus.

The development and validation of these advanced models are crucial for obtaining more predictive efficacy data for this compound and its analogues before moving to clinical studies biorxiv.orgresearchgate.net.

Exploration of Combination Therapies in Preclinical Settings

Exploring the potential of this compound in combination with other antiviral agents or therapeutic modalities is another important future research direction. Combination therapies are a cornerstone of treating many viral infections, including those caused by herpesviruses, to improve efficacy, prevent the emergence of resistance, and potentially reduce the required dosage of individual compounds elsevier.es.

Preclinical studies could investigate the synergistic effects of this compound when combined with other nucleoside analogues, inhibitors targeting different steps of the viral life cycle, or immunomodulatory agents. For example, research has explored combining BVDU with other approaches in different contexts, such as its use against gene amplification in cancer cells or in the context of gene therapy using HSV-TK researchgate.netnih.govresprotect.deresprotect.despandidos-publications.com. While these examples pertain to BVDU, they highlight the potential for exploring combination strategies with its carbocyclic analogue.

Studies evaluating combination therapies would need to carefully assess not only enhanced efficacy but also potential for unexpected interactions or toxicity in preclinical models.

Q & A

Q. How can researchers design experiments to evaluate the antiviral efficacy of C-Bvdu against HSV-1?

Q. What are the key considerations for synthesizing and characterizing this compound enantiomers?

Methodological Answer:

- Use chiral chromatography or asymmetric synthesis to isolate (+)- and (-)-enantiomers. Confirm enantiomeric purity via polarimetry and circular dichroism (CD) spectroscopy.

- Characterize compounds using NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS). For antiviral activity comparisons, ensure enantiomers are tested in parallel under identical experimental conditions .

- Reference primary literature for synthetic routes, such as carbocyclic analogue synthesis starting from D-ribose derivatives .

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

- Follow standardized protocols for cell culture, viral titration, and enzymatic assays. Document all experimental variables (e.g., cell passage number, serum batch).

- Deposit synthetic procedures and characterization data in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for compound reporting) .

- Use statistical tools (e.g., ANOVA, t-tests) to validate data significance and report confidence intervals .

Advanced Research Questions

Q. Why do (+)- and (-)-C-Bvdu enantiomers exhibit divergent antiviral activities despite similar TK binding affinities?

Methodological Answer:

- Investigate post-TK mechanisms, such as intracellular phosphorylation efficiency or DNA incorporation rates. Use radiolabeled this compound to track metabolic activation in HSV-1-infected vs. uninfected cells.

- Perform molecular dynamics simulations to analyze enantiomer-TK interactions at atomic resolution, focusing on binding stability and conformational changes .

- Compare cytotoxicity profiles in TK-transfected vs. wild-type cells to isolate TK-dependent effects .

Q. How should researchers address contradictions in this compound efficacy data across different cell models?

Methodological Answer:

- Conduct sensitivity analysis by testing this compound in multiple cell lines (e.g., epithelial, neuronal) to identify model-specific variables (e.g., TK expression levels, drug uptake transporters).

- Apply mixed-methods frameworks, such as iterative qualitative coding of quantitative data, to contextualize discrepancies (e.g., cell line genetic drift, assay conditions) .

- Validate findings using in vivo models (e.g., murine HSV-1 infection) to bridge in vitro-in vivo gaps .

Q. What methodologies are suitable for studying this compound’s potential in combination therapies?

Methodological Answer:

- Design factorial experiments to test synergistic effects with other antivirals (e.g., acyclovir, foscarnet). Calculate combination indices (CI) using the Chou-Talalay method.

- Use transcriptomic profiling (RNA-seq) to identify pathways modulated by this compound alone or in combination, focusing on viral replication and host immune responses.

- Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens in preclinical models .

Data Contradiction & Validation

Q. How can researchers resolve conflicting reports on this compound’s inhibition kinetics for HSV-1 TK?

Methodological Answer:

- Replicate studies using recombinant HSV-1 TK under standardized assay conditions (pH, temperature, substrate concentrations).

- Apply linear mixed-type inhibition models to distinguish competitive vs. non-competitive mechanisms, as (-)-C-Bvdu exhibits mixed inhibition .

- Use Bayesian statistical frameworks to quantify uncertainty and integrate prior data from conflicting studies .

Ethical & Reporting Standards

Q. What ethical guidelines apply to preclinical studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.